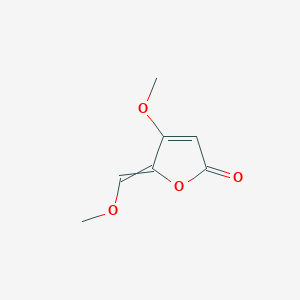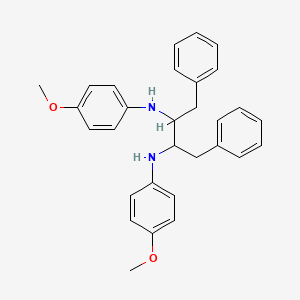
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two methoxyphenyl groups and two phenyl groups attached to a butane-2,3-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine typically involves the reaction of 4-methoxybenzaldehyde with an appropriate diamine precursor under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde groups react with the amine groups to form the desired product. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which is then reduced to the final diamine product.
Industrial Production Methods
In an industrial setting, the production of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques, such as recrystallization and chromatography, to isolate the desired compound.
化学反応の分析
Types of Reactions
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N~2~,N~3~-Bis(3-chlorophenyl)quinoxaline-2,3-diamine: This compound has similar structural features but contains chlorophenyl groups instead of methoxyphenyl groups.
N~2~,N~3~-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide: Another related compound with methoxybenzyl groups and a pyridine backbone.
Uniqueness
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine is unique due to its specific combination of methoxyphenyl and phenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
113158-07-9 |
|---|---|
分子式 |
C30H32N2O2 |
分子量 |
452.6 g/mol |
IUPAC名 |
2-N,3-N-bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C30H32N2O2/c1-33-27-17-13-25(14-18-27)31-29(21-23-9-5-3-6-10-23)30(22-24-11-7-4-8-12-24)32-26-15-19-28(34-2)20-16-26/h3-20,29-32H,21-22H2,1-2H3 |
InChIキー |
PAVLSUXFANGXAX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C(CC3=CC=CC=C3)NC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




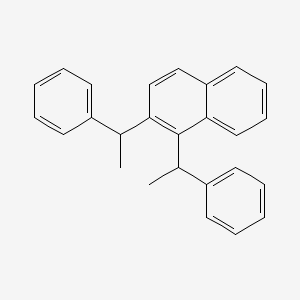
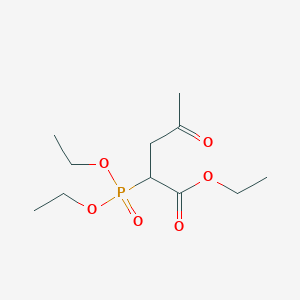

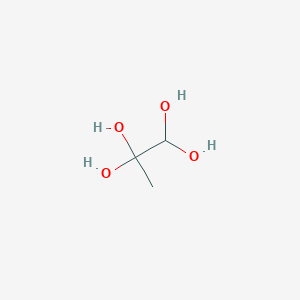
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
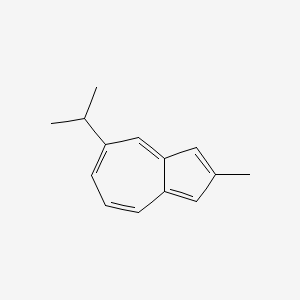



![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
